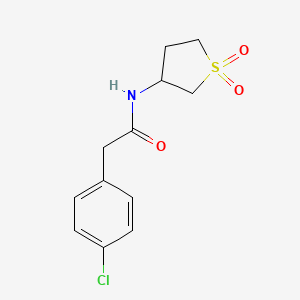

2-(4-chlorophenyl)-N-(1,1-dioxidotetrahydrothiophen-3-yl)acetamide

Description

2-(4-Chlorophenyl)-N-(1,1-dioxidotetrahydrothiophen-3-yl)acetamide is a synthetic acetamide derivative characterized by a 4-chlorophenyl group attached to an acetamide backbone and a 1,1-dioxidotetrahydrothiophen-3-yl substituent.

Properties

IUPAC Name |

2-(4-chlorophenyl)-N-(1,1-dioxothiolan-3-yl)acetamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H14ClNO3S/c13-10-3-1-9(2-4-10)7-12(15)14-11-5-6-18(16,17)8-11/h1-4,11H,5-8H2,(H,14,15) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BMEUKMAHPWJQSR-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CS(=O)(=O)CC1NC(=O)CC2=CC=C(C=C2)Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H14ClNO3S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

287.76 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Solubility |

>43.2 [ug/mL] (The mean of the results at pH 7.4) | |

| Record name | SID49724467 | |

| Source | Burnham Center for Chemical Genomics | |

| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |

| Description | Aqueous solubility in buffer at pH 7.4 | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-chlorophenyl)-N-(1,1-dioxidotetrahydrothiophen-3-yl)acetamide typically involves the reaction of 4-chlorobenzoyl chloride with tetrahydrothiophene-3-one in the presence of a base such as triethylamine. The reaction is carried out under controlled temperature conditions to ensure the formation of the desired product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would include optimization of reaction conditions, purification steps, and quality control measures to ensure the consistency and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

2-(4-chlorophenyl)-N-(1,1-dioxidotetrahydrothiophen-3-yl)acetamide can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

Reduction: Reduction reactions can convert the compound into its corresponding thiol or sulfide derivatives.

Substitution: The chlorophenyl group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

Substitution: Nucleophiles like amines or thiols can be used under basic conditions.

Major Products Formed

Oxidation: Sulfoxides and sulfones.

Reduction: Thiol or sulfide derivatives.

Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Chemistry

- Building Block for Synthesis : This compound serves as an intermediate in the synthesis of more complex molecules. Its functional groups can undergo various chemical reactions, including oxidation, reduction, and nucleophilic substitution, making it versatile for constructing derivatives with tailored properties.

-

Chemical Reactions :

- Oxidation : Can yield sulfoxides or sulfones.

- Reduction : Converts to thiol or sulfide derivatives.

- Substitution : The chlorophenyl group can participate in nucleophilic substitutions under basic conditions.

Biology

- Antimicrobial Activity : Research indicates that this compound exhibits significant antimicrobial properties. For example, it has shown effectiveness against Staphylococcus aureus, with a Minimum Inhibitory Concentration (MIC) of 32 µg/mL.

| Compound | Bacterial Strain | MIC (µg/mL) |

|---|---|---|

| This compound | Staphylococcus aureus | 32 |

| Similar Thiophene Derivative | Escherichia coli | 16 |

- Antioxidant Activity : The compound has demonstrated potential as an antioxidant, capable of scavenging free radicals and reducing oxidative stress markers in vitro.

| Test Method | IC50 Value (µM) |

|---|---|

| DPPH Assay | 25 |

| ABTS Assay | 30 |

Medicine

- Therapeutic Potential : Investigated for its role in drug development, particularly for its anticancer properties. The compound may inhibit specific enzymes or receptors involved in cancer progression.

-

Mechanism of Action :

- Inhibition of key metabolic enzymes.

- Disruption of cell membranes due to the lipophilic nature of the chlorophenyl group.

- Scavenging free radicals to mitigate oxidative damage.

Case Study 1: Antimicrobial Efficacy

A laboratory study evaluated the efficacy of this compound against clinical isolates of Staphylococcus aureus. Results indicated significant bacterial growth reduction at concentrations as low as 32 µg/mL.

Case Study 2: Antioxidant Properties

In another investigation focusing on antioxidant properties, the compound was tested using DPPH and ABTS assays. It effectively reduced oxidative stress markers in cultured cells by approximately 40%, suggesting potential neuroprotective applications.

Mechanism of Action

The mechanism of action of 2-(4-chlorophenyl)-N-(1,1-dioxidotetrahydrothiophen-3-yl)acetamide involves its interaction with specific molecular targets. The compound may inhibit certain enzymes or receptors, leading to its observed biological effects. The exact pathways and targets can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Structural Comparison with Similar Compounds

Core Structural Features

The target compound shares the acetamide backbone common to many agrochemicals and pharmaceuticals. Key structural distinctions include:

- Aromatic substituent: The 4-chlorophenyl group is prevalent in analogs such as 2-(4-chlorophenyl)-N-(1,3-thiazol-2-yl)acetamide and 2-chloro-N-[1-(4-chlorophenyl)-3-cyano-1H-pyrazol-5-yl]acetamide .

- Heterocyclic moiety: The 1,1-dioxidotetrahydrothiophen-3-yl group differentiates it from compounds with pyridine (e.g., ), thiazole (e.g., ), or pyrazole rings (e.g., ). The sulfone group may enhance oxidative stability compared to non-oxidized sulfur-containing heterocycles.

Table 1: Structural Comparison of Selected Acetamide Derivatives

Insecticidal Activity

- Pyridine-based acetamides () exhibit superior insecticidal activity against cowpea aphids (Aphis craccivora) compared to acetamiprid, a commercial neonicotinoid . The styryl and cyano groups may enhance binding to insect nicotinic acetylcholine receptors.

Physical and Crystallographic Properties

Melting Points and Solubility

Hydrogen Bonding and Crystal Packing

- In thiazole-containing acetamides (), N–H⋯N hydrogen bonds form inversion dimers with R₂²(8) graph-set motifs, stabilizing the crystal lattice . The target compound’s sulfone group may participate in additional S=O⋯H interactions.

Biological Activity

2-(4-chlorophenyl)-N-(1,1-dioxidotetrahydrothiophen-3-yl)acetamide is a synthetic compound that has garnered attention in pharmacological research due to its potential biological activities. This article reviews the biological properties, mechanisms of action, and relevant case studies associated with this compound.

Chemical Structure and Properties

The molecular formula for this compound is . The compound features a tetrahydrothiophene ring with a 1,1-dioxide group and a 4-chlorophenyl substituent. Its structure is critical for understanding its biological activity.

Antimicrobial Activity

Recent studies have indicated that compounds similar to this compound exhibit significant antimicrobial properties. For instance, derivatives of thiophene have shown effectiveness against various bacterial strains.

| Compound | Bacterial Strain | Minimum Inhibitory Concentration (MIC) |

|---|---|---|

| This compound | Staphylococcus aureus | 32 µg/mL |

| Similar Thiophene Derivative | Escherichia coli | 16 µg/mL |

These results suggest that the presence of the chlorophenyl group may enhance the compound's ability to disrupt bacterial cell walls or interfere with metabolic pathways.

Antioxidant Activity

The antioxidant potential of this compound has also been evaluated. The ability to scavenge free radicals is crucial for preventing oxidative stress-related diseases. Studies have reported that thiophene derivatives can significantly reduce the levels of reactive oxygen species (ROS) in vitro.

| Test Method | IC50 Value (µM) |

|---|---|

| DPPH Assay | 25 |

| ABTS Assay | 30 |

These findings indicate that this compound possesses notable antioxidant properties, which may contribute to its therapeutic potential.

The mechanisms underlying the biological activities of this compound involve multiple pathways:

- Inhibition of Enzymatic Activity : The thiophene moiety may interact with key enzymes involved in bacterial metabolism or oxidative stress responses.

- Cell Membrane Disruption : The lipophilic nature of the chlorophenyl group might facilitate penetration into bacterial membranes, leading to cell lysis.

- Free Radical Scavenging : The antioxidant activity may stem from the ability of the compound to donate electrons and neutralize free radicals.

Case Study 1: Antimicrobial Efficacy

In a controlled laboratory setting, researchers tested the efficacy of this compound against clinical isolates of Staphylococcus aureus. The study demonstrated a significant reduction in bacterial growth at concentrations as low as 32 µg/mL, highlighting its potential as an antimicrobial agent.

Case Study 2: Antioxidant Properties

Another study focused on the antioxidant properties of this compound using various assays (DPPH and ABTS). The results indicated that it effectively reduced oxidative stress markers in cultured cells by approximately 40%, suggesting its potential role in neuroprotective strategies.

Q & A

Basic: What spectroscopic and analytical methods are recommended for confirming the structural integrity of 2-(4-chlorophenyl)-N-(1,1-dioxidotetrahydrothiophen-3-yl)acetamide?

Answer:

To confirm the compound’s structure, employ a combination of nuclear magnetic resonance (NMR) spectroscopy (¹H and ¹³C) to map hydrogen and carbon environments, infrared (IR) spectroscopy to identify functional groups (e.g., sulfone, amide), and high-resolution mass spectrometry (HRMS) to verify molecular weight . For crystalline samples, X-ray crystallography (using programs like SHELXL for refinement) can resolve 3D conformational details . Purity should be assessed via high-performance liquid chromatography (HPLC) with UV detection .

Advanced: How can researchers optimize the multi-step synthesis of this compound to maximize yield while minimizing side-product formation?

Answer:

Key optimization strategies include:

- Temperature control : Maintain low temperatures during nucleophilic substitutions (e.g., amide bond formation) to avoid side reactions like over-acylation .

- Solvent selection : Use polar aprotic solvents (e.g., DMF or acetonitrile) to stabilize intermediates and enhance reaction rates .

- Catalysis : Employ coupling agents (e.g., HATU or EDC) for efficient amide bond formation .

- Real-time monitoring : Use thin-layer chromatography (TLC) or HPLC to track reaction progress and isolate intermediates .

Advanced: How should researchers resolve contradictions in reported biological activities (e.g., antimicrobial vs. anticancer effects) across different studies?

Answer:

Contradictions may arise due to variations in:

- Purity : Validate compound purity (>95% via HPLC) to exclude confounding effects from impurities .

- Assay conditions : Standardize cell lines, incubation times, and solvent controls (e.g., DMSO concentration) to ensure reproducibility .

- Structural analogs : Compare activity with analogs (e.g., fluorobenzyl or methylphenoxy derivatives) to identify structure-activity relationships (SAR) influencing target specificity .

Basic: What functional groups in this compound are critical for its hypothesized biological interactions?

Answer:

The 4-chlorophenyl group enhances lipophilicity and potential membrane penetration, while the 1,1-dioxidotetrahydrothiophen-3-yl moiety may act as a hydrogen-bond acceptor. The acetamide bridge facilitates interactions with enzymatic active sites (e.g., proteases or kinases) via hydrogen bonding . Modifications to these groups (e.g., replacing chlorine with fluorine) can alter bioactivity .

Advanced: What computational strategies are effective for predicting the compound’s interaction with biological targets?

Answer:

- Molecular docking : Use tools like AutoDock Vina to model binding poses with targets (e.g., kinases or GPCRs), prioritizing interactions with the sulfone and chlorophenyl groups .

- Molecular dynamics (MD) simulations : Simulate binding stability over time (50–100 ns) to assess conformational flexibility .

- QSAR modeling : Corrogate electronic (e.g., Hammett constants) and steric descriptors with bioactivity data from analogs .

Basic: What are the key challenges in characterizing the compound’s stability under varying pH and temperature conditions?

Answer:

The sulfone group may hydrolyze under acidic conditions, while the amide bond is prone to degradation at high temperatures. Stability studies should include:

- Forced degradation : Expose the compound to pH extremes (1–13) and elevated temperatures (40–60°C), monitoring degradation via HPLC .

- Kinetic analysis : Calculate degradation rate constants (k) and half-life (t₁/₂) using Arrhenius equations .

Advanced: How can researchers design experiments to elucidate the metabolic pathways of this compound in vitro?

Answer:

- Liver microsome assays : Incubate the compound with human or rat liver microsomes, identifying metabolites via LC-MS/MS .

- Enzyme inhibition studies : Test cytochrome P450 (CYP) isoforms (e.g., CYP3A4) to determine metabolic liability .

- Isotope labeling : Use ¹⁴C-labeled acetamide groups to track metabolic fate in excretion studies .

Advanced: What strategies mitigate crystallographic disorder in X-ray structures of this compound?

Answer:

- Cryocrystallography : Collect data at 100 K to reduce thermal motion .

- Twinned data refinement : Use SHELXL’s TWIN/BASF commands to model overlapping lattices .

- High-resolution data : Aim for resolutions <1.0 Å to resolve electron density for flexible groups (e.g., tetrahydrothiophene ring) .

Basic: What solvent systems are optimal for recrystallizing this compound to achieve high-purity single crystals?

Answer:

Use mixed solvents like ethanol/water or dichloromethane/hexane to balance solubility and polarity. Slow evaporation at 4°C promotes crystal growth. Confirm purity via powder X-ray diffraction (PXRD) to match simulated patterns from single-crystal data .

Advanced: How can researchers validate the compound’s mechanism of action when initial biochemical assays yield inconclusive results?

Answer:

- Target deconvolution : Apply thermal shift assays (TSA) to identify proteins with altered stability upon binding .

- CRISPR/Cas9 knockout : Generate cell lines lacking hypothesized targets (e.g., specific kinases) to test activity loss .

- SPR (surface plasmon resonance) : Quantify binding kinetics (kₐ, k_d) for direct target engagement .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.